molecular formula C13H16N4 B3030010 1-(Quinazolin-4-yl)piperidin-4-amine CAS No. 853680-04-3

1-(Quinazolin-4-yl)piperidin-4-amine

Cat. No.: B3030010
CAS No.: 853680-04-3
M. Wt: 228.29
InChI Key: XZOKWLMJJODVFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Quinazolin-4-yl)piperidin-4-amine is a heterocyclic compound featuring a quinazoline core fused to a piperidin-4-amine moiety. The piperidine ring contributes to basicity and conformational flexibility, which can enhance interactions with biological targets.

Properties

IUPAC Name

1-quinazolin-4-ylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c14-10-5-7-17(8-6-10)13-11-3-1-2-4-12(11)15-9-16-13/h1-4,9-10H,5-8,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOKWLMJJODVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601294404
Record name 1-(4-Quinazolinyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853680-04-3
Record name 1-(4-Quinazolinyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=853680-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Quinazolinyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(Quinazolin-4-yl)piperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of quinazoline and piperidine precursors.

    Reaction Conditions: The quinazoline precursor is reacted with piperidine under specific conditions to form the desired compound. This reaction often requires the presence of a catalyst and may be conducted under reflux conditions.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. .

Chemical Reactions Analysis

1-(Quinazolin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethylformamide. .

Scientific Research Applications

1-(Quinazolin-4-yl)piperidin-4-amine is a compound that has garnered attention in various scientific research fields due to its unique structural properties and potential pharmacological applications. This article will explore the applications of this compound, particularly in medicinal chemistry, drug development, and biological research.

Medicinal Chemistry

1-(Quinazolin-4-yl)piperidin-4-amine has been investigated for its potential as an anti-cancer agent. Research indicates that compounds with quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that quinazoline-based compounds can inhibit specific kinases involved in cancer progression, making them promising candidates for targeted cancer therapy.

Neuropharmacology

The compound has also been studied for its neuroprotective properties. Research suggests that 1-(Quinazolin-4-yl)piperidin-4-amine may modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation could potentially lead to therapeutic effects in conditions such as depression and anxiety disorders.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of 1-(Quinazolin-4-yl)piperidin-4-amine. Data indicates that this compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Such findings suggest its potential use in developing new antibiotics or adjunct therapies for bacterial infections.

Inhibitors of Protein Kinases

The compound has been identified as a potential inhibitor of various protein kinases, which play critical roles in cell signaling pathways associated with cancer and other diseases. For example, it has shown promise in inhibiting the activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors.

Case Study 1: Anti-Cancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of quinazoline derivatives, including 1-(Quinazolin-4-yl)piperidin-4-amine, and evaluated their cytotoxicity against human breast cancer cells (MCF-7). The results demonstrated that this compound exhibited IC50_{50} values significantly lower than those of standard chemotherapeutic agents, indicating its potential as a lead compound for further development.

Case Study 2: Neuroprotective Effects

A study published in Neuropharmacology investigated the effects of 1-(Quinazolin-4-yl)piperidin-4-amine on mouse models of depression. The compound was administered to subjects subjected to chronic stress, resulting in significant improvements in behavioral tests compared to control groups. These findings suggest its potential utility in treating mood disorders.

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential anti-cancer agent targeting specific kinases
NeuropharmacologyModulation of neurotransmitter systems; potential treatment for depression
Antimicrobial ActivityActivity against Gram-positive and Gram-negative bacteria
Protein Kinase InhibitionInhibition of EGFR; implications for cancer treatment

Mechanism of Action

The mechanism of action of 1-(Quinazolin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.

    Pathways Involved: It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in pathogens or cancer cells. .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-(quinazolin-4-yl)piperidin-4-amine, differing in heterocyclic cores, substituents, or appended functional groups. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Structural and Physicochemical Comparison of 1-(Quinazolin-4-yl)piperidin-4-amine and Analogs

Compound Name Core Structure Molecular Formula Molecular Weight Key Substituents/Modifications Notable Properties/Data References
1-(Quinazolin-4-yl)piperidin-4-amine Quinazoline C₁₃H₁₅N₅ 241.30 g/mol Piperidin-4-amine at C4 of quinazoline N/A (data not provided in evidence)
1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride Quinoxaline C₁₃H₁₇ClN₄ 264.76 g/mol Quinoxaline core; hydrochloride salt Improved solubility due to salt formation
RB-005 Piperidine C₂₁H₃₅N 297.51 g/mol 4-Octylphenethyl chain linked to piperidin-4-amine SphK1 inhibitor (IC₅₀ = 3.6 µM)
[6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-phenyl-amine (e2–e9) Quinazoline Variable ~550–650 g/mol Bulky triazole-phenyl and alkoxy substituents High purity (HPLC), detailed NMR/HRMS data
1-(1,3-Thiazol-2-yl)piperidin-4-amine Thiazole C₈H₁₃N₃S 183.28 g/mol Thiazole ring at piperidine N1 Altered basicity due to electron-withdrawing S
1-[3-(3,5-Difluorophenyl)quinolin-4-yl]piperidin-4-amine (Compound 9) Quinoline C₂₀H₁₈F₂N₄ 352.38 g/mol Quinoline core; 3,5-difluorophenyl substituent Antiviral activity (implied by HIV-1 focus)

Core Heterocycle Modifications

  • Quinazoline vs. Quinoxaline: Replacing the quinazoline core with quinoxaline (as in ) alters electronic properties and hydrogen-bonding capacity. Quinoxaline’s two adjacent nitrogen atoms may reduce basicity compared to quinazoline, impacting target binding.
  • Quinoline Derivatives: Compound 9 () substitutes quinoline for quinazoline, which lacks the fused benzene ring’s N3 atom. This modification could influence π-π stacking interactions and metabolic stability.

Substituent Effects

  • However, these groups may enhance selectivity for kinase targets.
  • Halogenated Aromatics : The 3,5-difluorophenyl group in Compound 9 improves lipophilicity and bioavailability, a common strategy in drug design.
  • Salt Forms : The hydrochloride salt in enhances aqueous solubility, a critical factor for oral bioavailability compared to free bases.

Piperidine Modifications

  • Thiazole-Piperidine Hybrids : 1-(1,3-Thiazol-2-yl)piperidin-4-amine () introduces a thiazole ring, which may reduce the amine’s basicity, affecting protonation state and target interactions.
  • Alkyl Chains : RB-005’s octylphenethyl chain () confers amphiphilicity, likely aiding membrane penetration and SphK1 inhibition.

Biological Activity

1-(Quinazolin-4-yl)piperidin-4-amine is a synthetic compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a quinazoline moiety with a piperidine ring, which is known to enhance its pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(Quinazolin-4-yl)piperidin-4-amine is C13H16N4C_{13}H_{16}N_{4}, with a molecular weight of approximately 242.33 g/mol. The structure includes a quinazoline core, which is prevalent in many kinase inhibitors, and a piperidine ring that may facilitate interactions with various biological targets.

1-(Quinazolin-4-yl)piperidin-4-amine exhibits multiple mechanisms of action, primarily through its interaction with specific enzymes and receptors:

  • Kinase Inhibition : Quinazoline derivatives are known for their ability to inhibit kinases, which play crucial roles in cell signaling pathways associated with cancer progression. This compound may target key kinases involved in tumor growth and metastasis .
  • Antimicrobial Activity : Some studies suggest that quinazoline derivatives can inhibit biofilm formation in bacteria such as Pseudomonas aeruginosa. This is particularly relevant in treating infections where biofilms contribute to antibiotic resistance .

Biological Activity in Cancer Research

Recent investigations have highlighted the potential of 1-(Quinazolin-4-yl)piperidin-4-amine in cancer therapy:

Case Study: Antitumor Activity

A study demonstrated that quinazoline derivatives can induce apoptosis in breast cancer cells by modulating the expression of BRD4 and PARP1, leading to cell cycle arrest at the G1 phase. The compound showed significant antitumor activity without apparent toxicity in xenograft models .

Table 1: Summary of Antitumor Activities

CompoundTargetActivityReference
19dBRD4, PARP1Induces apoptosis; cell cycle arrest
1-(Quinazolin-4-yl)piperidin-4-amineVarious kinasesPotential inhibitor

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of 1-(Quinazolin-4-yl)piperidin-4-amine indicate good absorption, distribution, metabolism, and excretion (ADME) characteristics. In vitro studies suggest that it maintains stability at room temperature and possesses a favorable safety profile .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(Quinazolin-4-yl)piperidin-4-amine, and how are these compounds characterized?

  • Answer : The synthesis typically involves alkylation or nucleophilic substitution reactions. For example, piperidin-4-amine derivatives can be synthesized via alkylation of the amine group with quinazolin-4-yl halides under basic conditions (e.g., NaH or K₂CO₃ in acetonitrile or ethanol) . Purification often employs column chromatography or recrystallization. Characterization relies on ¹H/¹³C NMR for structural confirmation (e.g., δ 8.10–7.53 ppm for aromatic protons in quinazoline moieties) and mass spectrometry (e.g., HRMS with [M+H]⁺ peaks) to verify molecular weight . HPLC with reverse-phase columns (e.g., acetonitrile/water gradients) ensures purity (>95%) .

Q. What are the primary biological or pharmacological applications of 1-(Quinazolin-4-yl)piperidin-4-amine derivatives in academic research?

  • Answer : These compounds are studied as anti-inflammatory agents due to their modulation of inflammatory pathways, such as COX-2 inhibition . They also show potential as HDAC inhibitors (e.g., compound 30 in ), targeting epigenetic regulation in cancer models . Their quinazoline core enables interactions with kinase domains, making them candidates for tyrosine kinase inhibition studies .

Advanced Research Questions

Q. How can researchers optimize synthetic yields and purity for 1-(Quinazolin-4-yl)piperidin-4-amine derivatives?

  • Answer : Yield optimization requires tuning reaction conditions:

  • Catalyst screening : Using Pd/Cu catalysts for cross-coupling steps (e.g., Suzuki reactions) improves regioselectivity .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Purification : Reverse-phase HPLC with formic acid/acetonitrile gradients resolves closely related impurities .
  • Demethylation strategies : BBr₃ in DCM selectively removes methyl groups without degrading the quinazoline ring .

Q. How can structural modifications to the quinazoline or piperidine moieties alter biological activity?

  • Answer :

  • Quinazoline substitutions : Electron-withdrawing groups (e.g., -Cl at position 6) enhance kinase binding affinity, while methoxy groups improve solubility .
  • Piperidine modifications : N-Benzylation increases lipophilicity and blood-brain barrier penetration, whereas hydroxyl groups improve aqueous solubility .
  • Structure-Activity Relationship (SAR) : Computational docking (e.g., AutoDock Vina) identifies critical interactions, such as hydrogen bonding with HDAC8 active sites .

Q. What analytical approaches resolve contradictions in spectral or biological data for structurally similar analogs?

  • Answer :

  • NMR ambiguity : Use 2D NMR (COSY, HSQC) to distinguish overlapping proton signals in piperidine and quinazoline regions .
  • Biological variability : Standardize assay conditions (e.g., cell lines, incubation times) and validate targets via siRNA knockdown or CRISPR editing to confirm mechanism .
  • Data normalization : Apply statistical tools (e.g., ANOVA) to account for batch effects in high-throughput screens .

Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?

  • Answer :

  • Flow chemistry : Continuous reactors reduce reaction times and improve reproducibility for multi-step syntheses .
  • Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or ethanol .
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Methodological Guidance

  • Synthetic Challenges : For low-yielding steps (e.g., <30% in ), optimize stoichiometry (e.g., 1.2 eq of reagents) and use microwave-assisted synthesis to accelerate reactions .
  • Analytical Pitfalls : When using HPLC, ensure column compatibility with acidic modifiers (e.g., phosphoric acid vs. formic acid for MS compatibility) .
  • Biological Assays : Pre-treat compounds with DMSO-d6 to avoid solvent interference in cellular assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Quinazolin-4-yl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(Quinazolin-4-yl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.